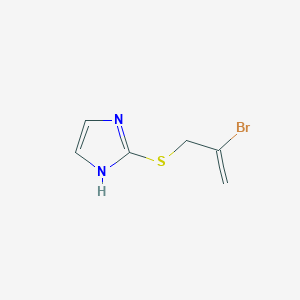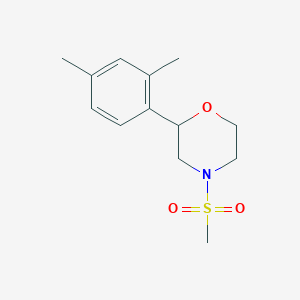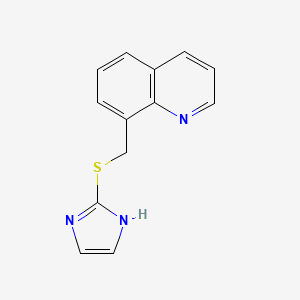![molecular formula C9H11Cl2NO2S B7591892 N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide, commonly known as DCM, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DCM is a white crystalline powder that is soluble in organic solvents and has a melting point of 116-118°C. In
Mecanismo De Acción
DCM is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, DCM can alter the pH of various biological fluids and disrupt cellular processes that are dependent on pH regulation.
Biochemical and Physiological Effects:
DCM has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the alteration of pH in biological fluids, and the disruption of cellular processes that are dependent on pH regulation. Additionally, DCM has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCM in lab experiments is its ability to selectively inhibit carbonic anhydrase activity, allowing researchers to study the effects of altered pH on various biological processes. However, DCM has some limitations as well, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Direcciones Futuras
There are several potential future directions for research on DCM. One area of interest is the development of new synthetic methods for producing DCM that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DCM and its potential therapeutic applications. Finally, there is a need for more studies on the toxicity and safety of DCM, particularly in the context of its use in lab experiments.
Métodos De Síntesis
DCM can be synthesized through a multi-step process starting with the reaction of 2,5-dichlorobenzyl chloride with sodium methoxide to form 2,5-dichlorobenzyl alcohol. This alcohol is then reacted with methylsulfonyl chloride in the presence of a base to form DCM.
Aplicaciones Científicas De Investigación
DCM has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a tool to study the mechanism of action of various enzymes, and as a potential therapeutic agent for the treatment of certain diseases.
Propiedades
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-12(15(2,13)14)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METBAJUAAIVALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)







